N,N-diallyl-4-({[(2-chlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide N,N-diallyl-4-({[(2-chlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1001703
InChI: InChI=1S/C20H20ClN3O3S2/c1-3-13-24(14-4-2)29(26,27)16-11-9-15(10-12-16)22-20(28)23-19(25)17-7-5-6-8-18(17)21/h3-12H,1-2,13-14H2,(H2,22,23,25,28)
SMILES: C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl
Molecular Formula: C20H20ClN3O3S2
Molecular Weight: 450 g/mol

N,N-diallyl-4-({[(2-chlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide

CAS No.:

Cat. No.: VC1001703

Molecular Formula: C20H20ClN3O3S2

Molecular Weight: 450 g/mol

* For research use only. Not for human or veterinary use.

N,N-diallyl-4-({[(2-chlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide -

Specification

Molecular Formula C20H20ClN3O3S2
Molecular Weight 450 g/mol
IUPAC Name N-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamothioyl]-2-chlorobenzamide
Standard InChI InChI=1S/C20H20ClN3O3S2/c1-3-13-24(14-4-2)29(26,27)16-11-9-15(10-12-16)22-20(28)23-19(25)17-7-5-6-8-18(17)21/h3-12H,1-2,13-14H2,(H2,22,23,25,28)
Standard InChI Key NPSKIJOXPCJZSN-UHFFFAOYSA-N
SMILES C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl
Canonical SMILES C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator